molecular formula C10H14ClFN4 B1476226 4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine CAS No. 1997713-04-8

4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine

Cat. No. B1476226
CAS RN: 1997713-04-8
M. Wt: 244.69 g/mol
InChI Key: LFHHPRBSWFLZSE-UHFFFAOYSA-N
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Description

“4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine” is a chemical compound with the molecular formula C10H14ClFN4. It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including “4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine”, often involves the reaction of a pyrimidine base with various reagents . For instance, one method involves the reaction of 4-chloro-6-methylmercaptopyrazolo[3,4-d]pyrimidine with 3-fluoroaniline in the presence of Hunig’s base in n-butanol .


Molecular Structure Analysis

The molecular structure of “4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring are a chloro group, a piperazine ring, and a fluoroethyl group.

Scientific Research Applications

    Pharmaceutical Testing

    Compounds like this one are often used in pharmaceutical testing as reference standards to ensure accurate results in drug development .

    Derivatization Reagent

    Piperazine derivatives can serve as derivatization reagents for carboxyl groups on peptides during spectrophotometric analysis .

    Dopamine Receptor Ligands

    Some piperazine compounds are known to be potent and selective ligands for dopamine receptors, which could have implications in neuroscience research .

    Organic Synthesis

    Piperazines are used in organic synthesis to create a variety of chemical structures with potential therapeutic properties .

    Biological Potential

    Indole derivatives, which are structurally related to pyrimidines, have shown biological potential in inflammation inhibition and could be explored for anti-inflammatory properties .

Future Directions

The future directions for “4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine” and similar compounds could involve further exploration of their potential as therapeutic agents, given their ability to inhibit protein kinases . Additionally, more research could be conducted to fully understand their synthesis, chemical reactions, and physical and chemical properties.

properties

IUPAC Name

4-chloro-6-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClFN4/c11-9-7-10(14-8-13-9)16-5-3-15(2-1-12)4-6-16/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHHPRBSWFLZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCF)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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